

4-Iodo-3-nitrotoluene as a building block in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-3-nitrotoluene**

Cat. No.: **B1266650**

[Get Quote](#)

An In-depth Technical Guide to **4-Iodo-3-nitrotoluene** as a Building Block in Organic Synthesis

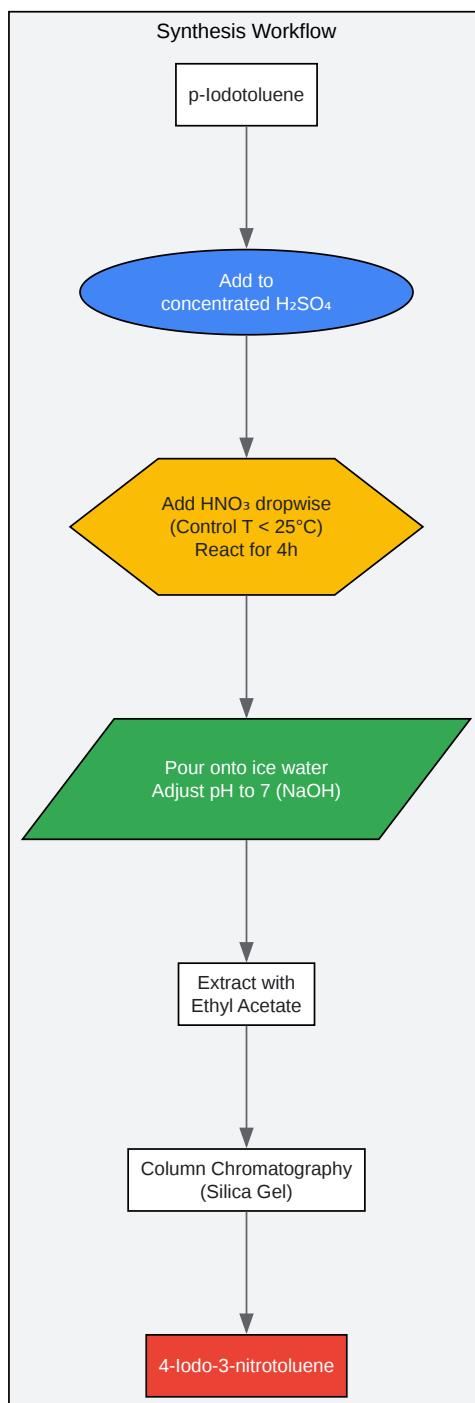
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-nitrotoluene is a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure—comprising a toluene backbone, an iodine atom, and a nitro group—provides multiple reactive sites for a diverse range of chemical transformations. The presence of an iodine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. Simultaneously, the nitro group can be readily reduced to an amine, opening pathways for further derivatization and scaffold elaboration. This combination of functionalities makes **4-Iodo-3-nitrotoluene** a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.^[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key synthetic applications of **4-Iodo-3-nitrotoluene**, complete with detailed experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties


A thorough understanding of the physical and chemical properties of **4-Iodo-3-nitrotoluene** is essential for its safe handling, storage, and effective utilization in synthetic protocols. The key

properties are summarized in the table below.

Property	Value	References
CAS Number	5326-39-6	[2]
Molecular Formula	C ₇ H ₆ INO ₂	[2] [3]
Molecular Weight	263.03 g/mol	[2] [4]
Appearance	Orange-brown or brown-yellow crystalline powder	[1] [2]
Melting Point	53-56 °C	[2] [5]
Boiling Point	299.3 ± 28.0 °C at 760 mmHg	[2]
Density	1.883 - 1.9 ± 0.1 g/cm ³	[2]
Solubility	Soluble in Methanol	[2]
Storage	Keep in a dark, dry, and sealed container at room temperature or refrigerated.	[1] [2]

Synthesis of 4-Iodo-3-nitrotoluene

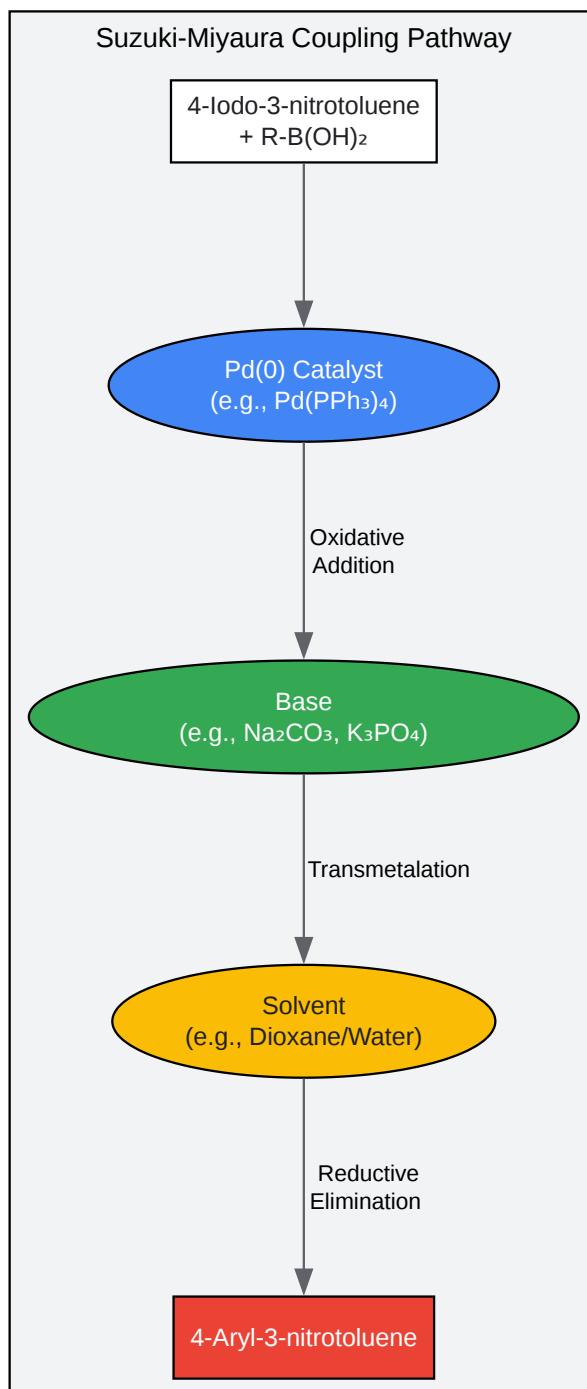
4-Iodo-3-nitrotoluene is typically synthesized via the nitration of 4-iodotoluene or the iodination of 3-nitrotoluene.[\[1\]](#)[\[6\]](#) A common laboratory-scale preparation involves the nitration of p-iodotoluene using a mixture of nitric acid and sulfuric acid.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-iodo-3-nitrotoluene**.

Experimental Protocol: Nitration of p-Iodotoluene[7]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve p-iodotoluene (e.g., 6.63 g) in acetic anhydride (5 mL).
- Nitration: While maintaining the temperature at 0 °C, slowly add concentrated nitric acid (3 mL) dropwise. After the addition is complete, allow the mixture to warm to 20-25 °C and stir for 4 hours.
- Work-up: Cool the reaction mixture to room temperature and carefully add NaOH solution to neutralize the acid and adjust the pH to 7.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
- Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄. After filtering, concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate mobile phase to yield **4-iodo-3-nitrotoluene**.

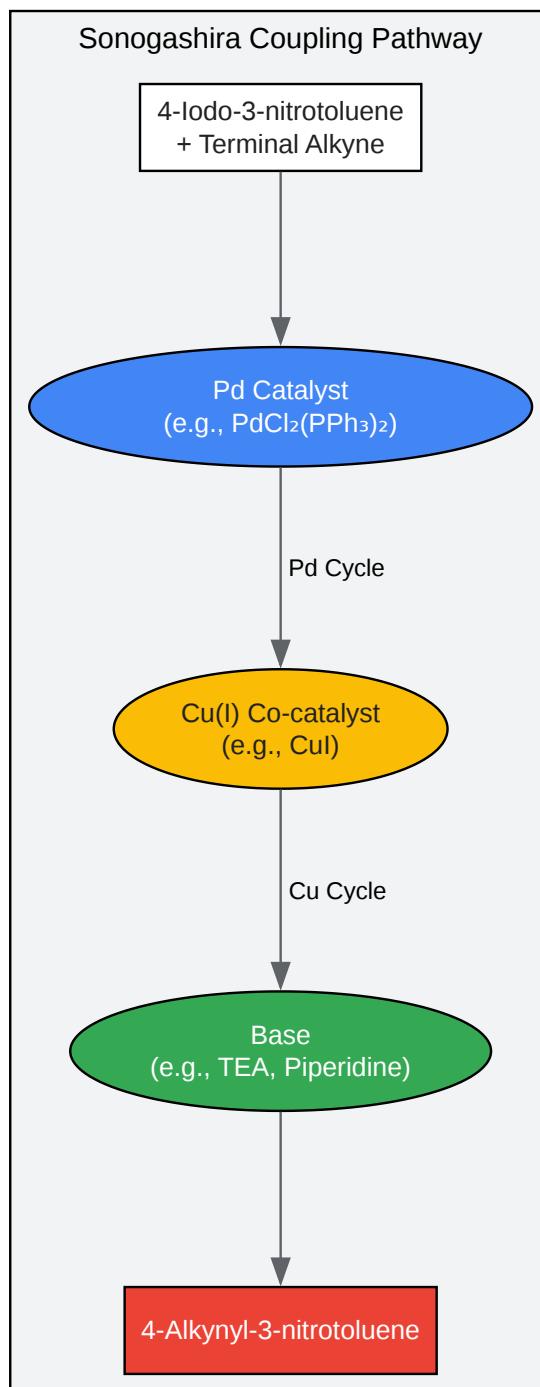

Core Synthetic Applications

The dual reactivity of the iodo and nitro groups makes **4-iodo-3-nitrotoluene** a powerful intermediate for constructing complex molecular frameworks.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition to Pd(0) catalysts, making it an ideal handle for various cross-coupling reactions.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon single bonds by coupling an organohalide with an organoboron compound.^{[7][8]} This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance and mild reaction conditions.


[Click to download full resolution via product page](#)

Caption: Simplified workflow for the Suzuki-Miyaura cross-coupling reaction.

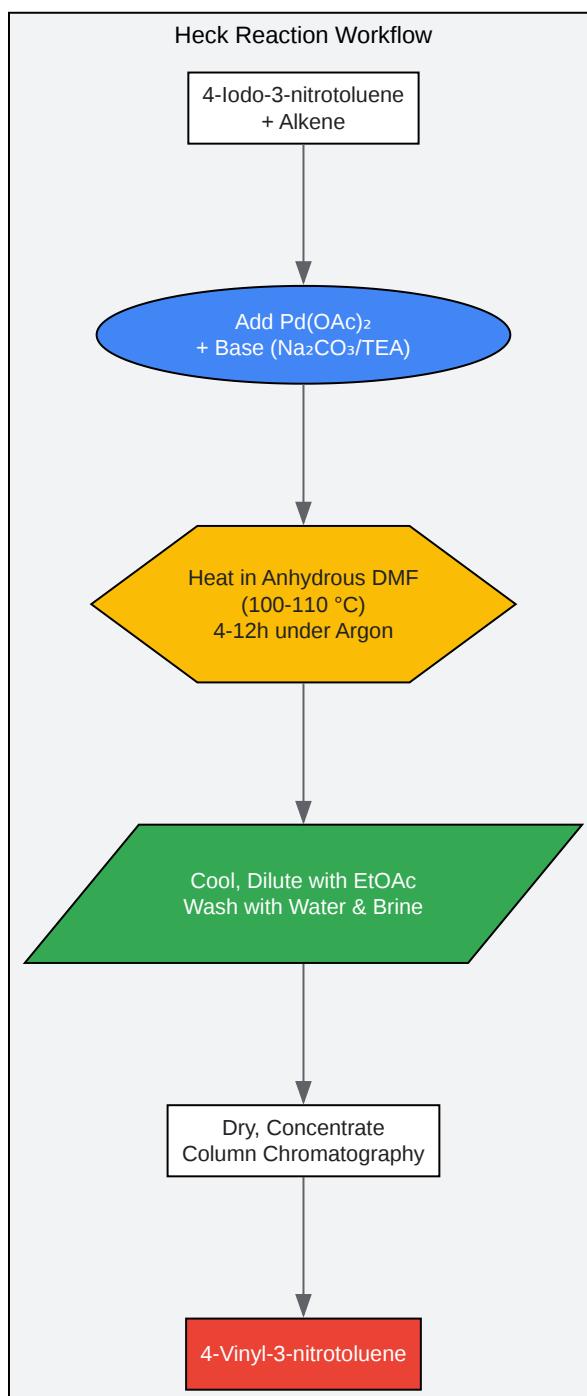
(Adapted from a protocol for a structurally similar nitro-iodo-heterocycle)

- Reaction Setup: To a microwave vial, add **4-iodo-3-nitrotoluene** (1 equiv.), the desired arylboronic acid (2 equiv.), tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (5-6 mol%), and a 2 M aqueous solution of Na_2CO_3 (2 equiv.).
- Solvent Addition: Add 1,4-dioxane as the solvent to the vial.
- Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 40 minutes.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.^[9] This reaction is fundamental for synthesizing aryl alkynes, which are precursors to many complex natural products and functional materials.

[Click to download full resolution via product page](#)

Caption: Key components and product of the Sonogashira coupling reaction.


(Adapted from a general protocol for aryl iodides)

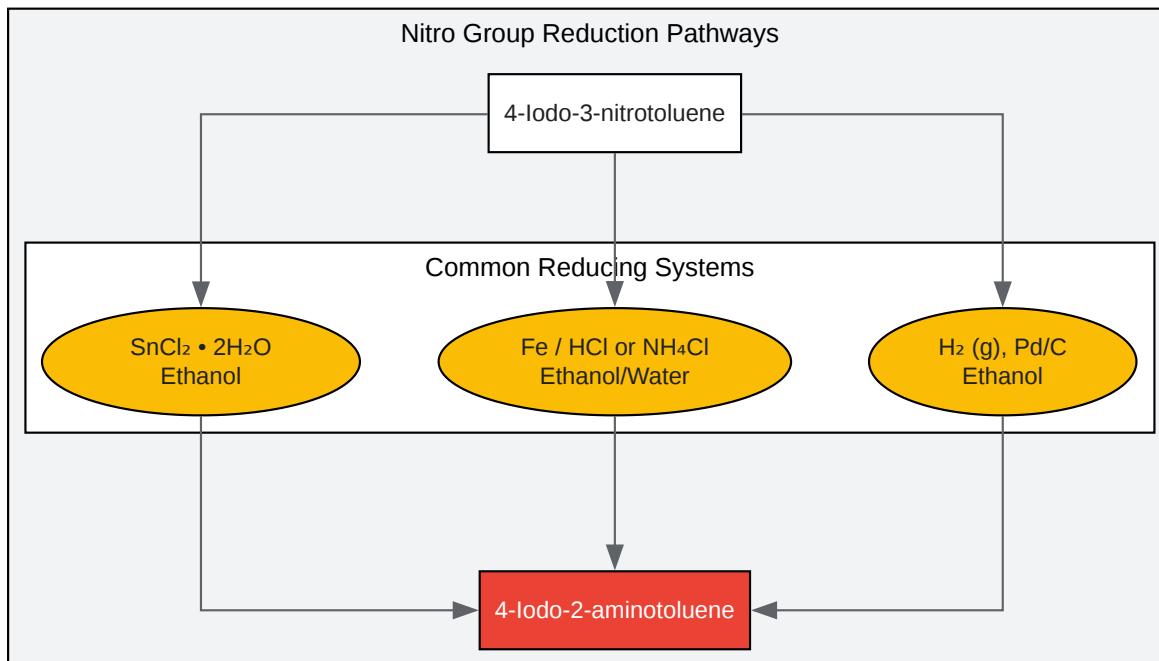
- Reaction Setup: In a two-neck round-bottom flask fitted with a condenser, place **4-iodo-3-nitrotoluene** (1.0 mmol), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 1-2 mol%), and copper(I) iodide (CuI , 1-2 mol%).
- Inert Atmosphere: Degas the flask and back-fill with an inert gas (e.g., Argon).
- Reagent Addition: Add a degassed solvent such as triethylamine (TEA) or a mixture of THF/piperidine. Then, add the terminal alkyne (1.1-1.2 mmol) via syringe.
- Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for the required time (typically 2-8 hours), monitoring by TLC.
- Work-up: Evaporate the solvents. Add a saturated aqueous solution of sodium bicarbonate and extract with an ether or ethyl acetate.
- Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na_2SO_4 , and evaporate the solvent. Purify the residue by column chromatography on silica gel.

Coupling Partner	Catalyst System	Base	Solvent	Yield (%)
Phenylacetylene	$\text{Pd}/\text{Cu}@\text{AC}$	K_2CO_3	EtOH	~87% [10]
Phenylacetylene	$(\text{PPh})\text{PdCl}$	-	[TBP][4EtOV]	95% [11]
Propargyl alcohol	$(\text{PPh})\text{PdCl}$	-	[TBP][4EtOV]	85% [11]

Table reflects typical yields for Sonogashira coupling with aryl iodides under various conditions.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful tool for vinylation.[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)


Caption: General experimental workflow for the Heck reaction.

(Adapted from a protocol for a structurally similar nitro-iodo-indazole)

- Reaction Setup: To a dry Schlenk flask, add **4-iodo-3-nitrotoluene** (0.5 mmol), Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$, 0.025 mmol), and Sodium Carbonate (1.0 mmol).
- Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon three times.
- Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (2.5 mL) followed by the alkene (e.g., methyl acrylate, 0.75 mmol) via syringe.
- Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.
- Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a cornerstone transformation that dramatically increases the molecular diversity accessible from **4-iodo-3-nitrotoluene**.^[14] The resulting 4-iodo-2-aminotoluene is a valuable bifunctional intermediate. A variety of reagents can achieve this transformation, with the choice depending on functional group compatibility and desired selectivity.^{[15][16]}

[Click to download full resolution via product page](#)

Caption: Common methods for the reduction of the nitro group to an amine.

- Reaction Setup: In a round-bottom flask, dissolve **4-iodo-3-nitrotoluene** (1.0 equiv.) in ethanol.
- Reagent Addition: Add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (3-5 equiv.) to the solution.
- Reaction: Heat the mixture to reflux and stir, monitoring the reaction by TLC until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. Carefully add a cold solution of sodium hydroxide (e.g., 3M) to precipitate tin salts (a basic pH should be reached).
- Purification: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, extract the aqueous layer with ethyl acetate, combine the organic extracts, wash with brine,

dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 4-iodo-2-aminotoluene.

Reagent	Conditions	Advantages	Disadvantages
H ₂ + Pd/C	Catalytic, H ₂ balloon or pressure	High efficiency, clean reaction	May reduce other functional groups
Fe / Acid	Reflux in acidic medium (e.g., AcOH, NH ₄ Cl)	Cost-effective, tolerates many groups	Requires filtration of iron salts
SnCl ₂	Reflux in solvent (e.g., EtOH)	Mild, good chemoselectivity	Stoichiometric tin waste
Zn / Acid	Acidic conditions (e.g., AcOH)	Mild, good chemoselectivity	Stoichiometric zinc waste

Nucleophilic Aromatic Substitution (SNA)

While less common than cross-coupling, the iodine atom can undergo nucleophilic aromatic substitution, particularly due to the activating effect of the electron-withdrawing nitro group located ortho and para to the reaction sites.[\[17\]](#)[\[18\]](#) This pathway allows for the direct introduction of nucleophiles such as alkoxides, thiolates, or amines, although harsh conditions may be required.

Applications in Target-Oriented Synthesis

4-Iodo-3-nitrotoluene serves as a key starting material or intermediate in the synthesis of a variety of more complex molecules.[\[5\]](#)

- **Pharmaceutical Intermediates:** It is a precursor for synthesizing molecules with potential antifungal, antibacterial, and anticancer activities.[\[1\]](#)
- **Fine Chemicals:** It is used to prepare compounds such as 3-cyano-4-iodotoluene, 4,6'-dimethyl-2,2'-dinitrobiphenyl, and bis(2-nitro-4-methylphenyl) sulfide.[\[3\]](#)[\[5\]](#)
- **Agrochemicals and Dyes:** The versatile reactivity allows for its incorporation into various agrochemical and dyestuff scaffolds.[\[1\]](#)

Safety Information

4-Iodo-3-nitrotoluene is classified as a hazardous chemical.^[1] It is an irritant to the skin, eyes, and respiratory system.^[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Iodo-3-nitrotoluene is a building block of significant strategic importance in organic synthesis. The presence of two distinct and highly useful functional groups—a readily displaceable iodine atom and a reducible nitro group—provides chemists with a powerful platform for molecular construction. Its utility in cornerstone reactions such as Suzuki, Sonogashira, and Heck couplings, combined with the synthetic versatility of the resulting aminotoluene derivative, ensures its continued application in the discovery and development of novel pharmaceuticals, functional materials, and other high-value chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 4-Iodo-3-nitrotoluene | lookchem [lookchem.com]
- 3. 4-Iodo-3-nitrotoluene , ≥98.0% , 5326-39-6 - CookeChem [cookechem.com]
- 4. 4-Iodo-3-nitrotoluene | 5326-39-6 | FAA32639 | Biosynth [biosynth.com]
- 5. 4-碘-3-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Iodo-3-nitrotoluene as a building block in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266650#4-iodo-3-nitrotoluene-as-a-building-block-in-organic-synthesis\]](https://www.benchchem.com/product/b1266650#4-iodo-3-nitrotoluene-as-a-building-block-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

